molecular formula C10H13ClN2O B1365015 N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide CAS No. 86847-83-8

N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide

Cat. No.: B1365015
CAS No.: 86847-83-8
M. Wt: 212.67 g/mol
InChI Key: AURRUSCTIJAPQH-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide typically involves the reaction of 5-chloropyridine-2-amine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.

Scientific Research Applications

Chemistry: N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also employed in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to modulate biological pathways. It serves as a lead compound in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes, receptors, or other proteins, modulating their activity. The pivalamide group enhances the compound’s stability and bioavailability, allowing it to exert its effects more effectively. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(6-Chloropyridin-2-YL)pivalamide
  • N-(5-Bromopyridin-2-YL)pivalamide
  • N-(5-Chloropyridin-2-YL)acetamide

Comparison: N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide is unique due to the presence of the pivalamide group, which imparts distinct chemical properties compared to similar compounds. For instance, N-(6-Chloropyridin-2-YL)pivalamide has a different substitution pattern on the pyridine ring, leading to variations in reactivity and biological activity. Similarly, N-(5-Bromopyridin-2-YL)pivalamide contains a bromine atom instead of chlorine, affecting its chemical behavior and applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURRUSCTIJAPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2-amino-5-chloropyridine (10.0 g, 0.078 mol) (Aldrich) and triethylamine (12 mL, 0.086 mol) in methylene chloride (200 mL), at 0° C, was added dropwise trimethylacetyl chloride in methylene chloride (15 mL). The reaction was allowed to warm to room temperature while stirring overnight. The resulting mixture was washed with water, brine, and was dried over MgSO4 and filtered. Concentration of the filtrate in vacuo provided a colorless oil (19.2 g). The oil was dissolved in hexanes and cooled causing the precipitation of a solid. The solid was collected by filtration affording the amide as a white solid (14.96 g, 90%): mp 51.4–53.4° C. 1H NMR (CDCl3/300 MHz) 8.25–8.15 (m, 2H), 8.00 (br s, 1H), 7.68–7.60 (m, 1H), 1.28 (s, 9H). Anal. Calc'd for C10H13N2OCl: C, 56.47; H, 6.16; N, 13.17 Found: C, 56.72; H, 6.34; N, 12.88.
Quantity
10 g
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reactant
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12 mL
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0 (± 1) mol
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200 mL
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15 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

TEA (6.78 mL, 48.6 mmol) was added to a suspension of 2-amino-5-chloropyridine (5.00 g, 38.9 mmol) in DCM (75 mL). The resulting solution was cooled to 0° C. and a solution of 2,2-dimethylpropanoyl chloride (5.74 mL, 46.7 mmol) in DCM (10.0 mL) was added dropwise over a 5 min period. The resulting mixture was allowed to stir at rt for 1 h. The reaction mixture was then transferred to a separatory funnel and washed with a saturated aqueous solution of NaHCO3. The organic solution was dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide (8.0 g, 40 mmol, 99%). LCMS (FA): m/z=215.1 (M+H).
[Compound]
Name
TEA
Quantity
6.78 mL
Type
reactant
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5 g
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reactant
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75 mL
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solvent
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5.74 mL
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10 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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